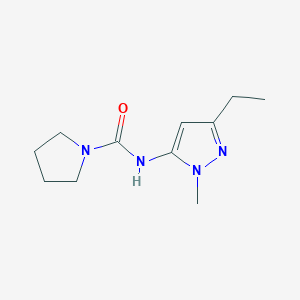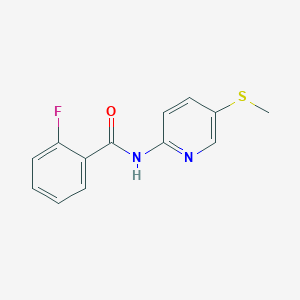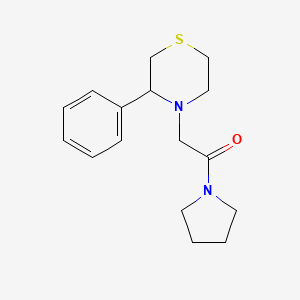![molecular formula C20H23NO3 B7594316 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide, also known as OXA-23, is a broad-spectrum antibiotic that belongs to the carbapenem family. Carbapenems are beta-lactam antibiotics that are used to treat serious infections caused by gram-negative bacteria. OXA-23 is a relatively new carbapenem that has gained attention due to its effectiveness against multidrug-resistant bacteria.
Mécanisme D'action
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide works by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates the penicillin-binding proteins (PBPs) that are responsible for cross-linking the peptidoglycan strands in the cell wall. This leads to the disruption of the cell wall and eventual bacterial death.
Biochemical and Physiological Effects:
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has been shown to have low toxicity and minimal side effects in animal studies. It has a high affinity for PBPs and a low affinity for human proteins, which minimizes the risk of off-target effects. 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has also been shown to have a long half-life, which allows for less frequent dosing.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has several advantages for lab experiments. It has a broad spectrum of activity against gram-negative bacteria, which makes it useful for studying bacterial resistance mechanisms. It also has a low risk of toxicity and minimal side effects in animal studies. However, 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide is not effective against gram-positive bacteria and has limited activity against certain strains of gram-negative bacteria, such as those that produce metallo-beta-lactamases.
Orientations Futures
There are several future directions for the study of 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide. One area of research is the development of new carbapenems that are more effective against multidrug-resistant bacteria. Another area of research is the investigation of the mechanism of bacterial resistance to 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide and the development of strategies to overcome this resistance. Additionally, the use of 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide in combination with other antibiotics is an area of research that may lead to more effective treatment options for bacterial infections.
Méthodes De Synthèse
The synthesis of 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide involves the reaction of 2-(3-hydroxyphenyl) acetamide with oxan-4-yl(phenyl)methyl bromide in the presence of a base. The reaction takes place in a solvent such as acetonitrile or dimethylformamide, and the product is purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has been extensively studied for its antibacterial properties. It has shown efficacy against a wide range of gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. 2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide has been used in various in vitro and in vivo studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-18-8-4-5-15(13-18)14-19(23)21-20(16-6-2-1-3-7-16)17-9-11-24-12-10-17/h1-8,13,17,20,22H,9-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTBOVKHORECAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CC=C2)NC(=O)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)

![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)

![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)
![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)

![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)

![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)



![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)